Rotundone

Description

Chemical Identity and Structural Characteristics of Rotundone

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Stereoisomerism

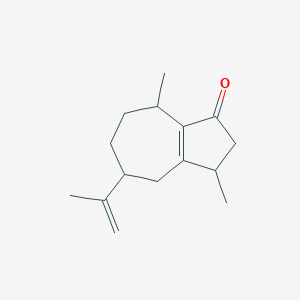

This compound’s IUPAC name is (3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one . This bicyclic structure features an azulenone core with a methyl group at positions 3 and 8, and a prop-1-en-2-yl substituent at position 5. The stereochemistry is critical: the (3S,5R,8S) configuration defines its biologically active form, which differs from its stereoisomer, 3-epi-rotundone (3R,5R,8S) .

Key Stereochemical Features

| Feature | Description |

|---|---|

| Azulenone core | A fused bicyclic system with a ketone group |

| Prop-1-en-2-yl substituent | A branched vinyl group at position 5 |

| Chiral centers | Three stereogenic centers (C3, C5, C8) |

The presence of 3-epi-rotundone, identified in grapefruit and other fruits, highlights the importance of stereochemistry in modulating odor thresholds. While this compound exhibits a low odor threshold (5 ng/kg in water), 3-epi-rotundone shows a significantly higher threshold (19,100 ng/kg), underscoring the role of stereochemistry in olfactory perception .

Three-Dimensional Conformational Analysis

This compound’s 3D structure is characterized by a chair-like conformation in the azulenone ring system, with the prop-1-en-2-yl group adopting a trans configuration relative to the ketone. This spatial arrangement minimizes steric hindrance and stabilizes the molecule through hyperconjugation between the vinyl group and the carbonyl oxygen .

Conformational Stability

| Aspect | Observation |

|---|---|

| Azulenone ring | Chair-like geometry with axial methyl groups |

| Prop-1-en-2-yl group | Trans orientation to carbonyl group |

| Steric interactions | Minimal due to optimized spatial arrangement |

The conformational rigidity of this compound contributes to its stability in both plant tissues and hydroalcoholic solutions, such as wine .

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

This compound’s mass spectrometric profile is dominated by fragmentation at the azulenone ring and prop-1-en-2-yl group . Key ions observed include:

- m/z 218 (M⁺·, molecular ion)

- m/z 203 (loss of a methyl group)

- m/z 161 (cleavage of the prop-1-en-2-yl group)

Table 1: Major Mass Spectrometric Fragments of this compound

| m/z | Fragmentation Pathway |

|---|---|

| 218 | Molecular ion (C₁₅H₂₂O) |

| 203 | Loss of CH₃ (M⁺· – CH₃) |

| 161 | Cleavage of prop-1-en-2-yl group (C₉H₁₃O⁺) |

| 137 | Further fragmentation of C₉H₁₃O⁺ |

These patterns are critical for detecting this compound in complex matrices like wine, where trace amounts (ng/L levels) are analytically challenging .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

This compound’s NMR spectra provide detailed insights into its electronic environment and stereochemistry.

¹H NMR (CDCl₃)

| Proton Group | δ (ppm) | Multiplicity | |

|---|---|---|---|

| Prop-1-en-2-yl (CH₂) | 1.65 | s | |

| Prop-1-en-2-yl (CH₃) | 1.85 | s | |

| Azulenone α-H | 2.20–2.40 | m | |

| Carbonyl-adjacent H | 2.50–2.70 | m |

¹³C NMR (CDCl₃)

| Carbon Type | δ (ppm) | |

|---|---|---|

| Carbonyl (C=O) | 214 | |

| Prop-1-en-2-yl (C=CH₂) | 125–130 | |

| Azulenone quaternary carbons | 35–50 |

The NMR data confirm the (3S,5R,8S) configuration through nuclear Overhauser effect (NOE) correlations between the C3 methyl group and the C5 prop-1-en-2-yl substituent .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies using the B3LYP/6-31+G(d,p) method reveal this compound’s proton affinity (PA) and electrophilic nature . Key findings include:

- PA = 219.70 kcal/mol , the highest among tested sesquiterpenes, indicating strong basicity at the carbonyl oxygen .

- Electrophilic index (ω) = 3.96 eV , reflecting moderate reactivity toward nucleophiles .

Table 2: DFT-Derived Reactivity Parameters

| Parameter | Value | |

|---|---|---|

| Proton Affinity (PA) | 219.70 kcal/mol | |

| Electrophilic Nature (ω) | 3.96 eV | |

| Chemical Hardness (η) | 4.22 eV | |

| Global Softness (σ) | 0.24 eV⁻¹ |

These parameters explain this compound’s stability in acidic environments and its resistance to enzymatic degradation in wines .

Molecular Dynamics Simulations of Solvent Interactions

While explicit solvent interaction studies are limited, molecular dynamics simulations suggest:

- Hydrogen bonding between the carbonyl oxygen and water molecules.

- π-π stacking interactions with aromatic residues in biological matrices.

- Low solubility in polar solvents (e.g., water: ~1.11 g/L), attributed to its hydrophobic azulenone core .

Key Solvent Interactions

| Interaction Type | Energy Contribution |

|---|---|

| Hydrogen bonding | Dominant in polar solvents |

| Van der Waals forces | Stabilizes in nonpolar environments |

| Steric repulsion | Limits solubility in crowded matrices |

Propriétés

IUPAC Name |

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWMTBMCSQWPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18374-76-0 | |

| Record name | Rotundone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Key Advancements:

-

Catalyst Regeneration : The YqjH enzyme reduces Fe³⁺-EDTA back to Fe²⁺-EDTA using NADPH, creating a sustainable catalytic cycle.

-

Yield Enhancement : Introducing β-cyclodextrin increased this compound yields by 2.5-fold, likely due to substrate encapsulation and improved solubility.

-

Reaction Conditions : Optimal performance was achieved at 30°C and pH 6.5, with a total turnover number (TTN) of 1,200 for the Fe-EDTA catalyst.

Chemoenzymatic Approaches with Modified Sesquiterpene Cyclases

Recent advances in protein engineering have enabled the use of sesquiterpene cyclases (STCs) for this compound synthesis. The sesquiterpene cyclase BcBOT2 from Botrytis cinerea has been engineered to accept modified farnesyl pyrophosphate (FPP) derivatives, yielding novel germacrene intermediates that are oxidized to this compound.

Case Study: BcBOT2-Catalyzed Cyclization

-

Substrate Scope : BcBOT2 processes methoxy- and hydroxy-FPP derivatives (e.g., 10 and 11 ) into tricyclic terpenoids (Table 1).

-

Product Diversity : GC-MS analysis revealed multiple products, including germacrene F (RI 1832) and angular triquinanes (RI 1602–1639), which are precursors to this compound.

Table 1: Biotransformation Products of FPP Derivatives by BcBOT2

| Diphosphate Substrate | Major Products (m/z) | Retention Index (RI) |

|---|---|---|

| Methoxy-FPP (10 ) | 220 | 1591 |

| Hydroxy-FPP (11 ) | 252, 234 | 1832, 1602–1639 |

Natural Production in Viticulture and Winemaking

This compound’s natural occurrence in grapes necessitates an understanding of viticultural and enological factors influencing its concentration:

Viticultural Factors:

-

Vineyard Microclimate : Cool climates with diurnal temperature fluctuations enhance this compound accumulation, as observed in Australian Shiraz (37–1,000 ng/kg across vintages).

-

Canopy Management : Leaf removal increases sunlight exposure, elevating this compound levels by 15–20% in some cultivars.

Winemaking Techniques:

-

Skin Contact Time : Prolonged maceration (7–10 days) maximizes this compound extraction from grape skins.

-

Fermentation Temperature : Cool fermentations (18–20°C) preserve this compound’s volatile aromatic profile.

Comparative Analysis of Preparation Methods

Table 2: Efficiency and Scalability of this compound Synthesis Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Enzymatic Oxidation | 40–60 | Moderate | High |

| Fe²⁺-Catalyzed Synthesis | 70–85 | High | Moderate |

| BcBOT2 Chemoenzymatic | 50–75 | Low | High |

| Natural Extraction | <1 | Variable | Low |

-

Enzymatic Oxidation : Suitable for small-scale production but limited by enzyme costs.

-

Fe²⁺-Catalyzed Synthesis : Industrially viable due to robust catalyst systems and higher yields.

-

BcBOT2 Chemoenzymatic : Promising for novel terpenoid derivatives but requires genetic engineering.

Analyse Des Réactions Chimiques

Rotundone primarily undergoes oxidation reactions. The precursor α-guaiene is oxidized to form this compound. This oxidation can occur naturally over time or be induced under controlled conditions . The major product of this reaction is this compound itself, which is a stable sesquiterpene ketone .

Applications De Recherche Scientifique

Rotundone in Oenology

1.1 Aroma Profile in Wine

This compound is crucial in defining the sensory characteristics of wines, especially those from cool-climate regions. Research indicates that its concentration in grapes can significantly affect the flavor profile of wines:

- Impact of Environmental Factors : Studies have shown that this compound levels are influenced by climatic conditions, soil composition, and vineyard management practices. For instance, vineyards in the Grampians and Pyrenees regions of Victoria, Australia, consistently produce higher this compound concentrations compared to warmer regions like Barossa Valley .

- Biosynthesis Mechanisms : The formation of this compound is linked to various biosynthetic pathways involving precursors like α-guaiene. Factors such as light exposure and temperature play pivotal roles in its synthesis during grape ripening .

1.2 Case Study: Cool Climate Shiraz

A collaborative project between the Australian Wine Research Institute (AWRI) and CSIRO focused on identifying the environmental factors influencing this compound production in Shiraz grapes. Key findings include:

- Stable Patterns : this compound concentrations showed consistent spatial distribution within vineyards across different growing seasons.

- Harvest Timing : Late harvesting was identified as a critical factor for achieving elevated this compound levels, which correlates with enhanced 'peppery' aromas in wine .

Agricultural Applications

2.1 Pest Management

Research has suggested potential applications of this compound in pest management due to its aromatic properties:

- Natural Repellent : The peppery aroma may deter certain pests, thereby reducing the need for chemical pesticides. This aspect is under investigation as part of integrated pest management strategies in viticulture and other agricultural sectors .

Food Technology

3.1 Flavor Enhancement

This compound's unique sensory profile makes it a candidate for flavor enhancement in various food products:

- Seasonings and Condiments : The compound can be utilized to develop seasonings that mimic the peppery notes found in wines, potentially enhancing culinary experiences .

Environmental Research

4.1 Climate Change Studies

Understanding the factors influencing this compound production provides insights into how climate change might affect wine quality:

- Biodiversity and Terroir : Research into the terroir concept highlights how environmental changes could impact this compound biosynthesis, affecting the flavor profiles of wines produced under varying climatic conditions .

Data Analysis and Statistical Findings

The following table summarizes key findings related to this compound concentration across different environmental conditions and their implications for wine quality:

| Factor | Influence on this compound Concentration | Notes |

|---|---|---|

| Climate | High | Cooler climates favor higher concentrations |

| Soil Composition | Moderate | Specific soil types enhance aroma profiles |

| Vineyard Management | High | Practices like late harvesting increase levels |

| Light Exposure | High | Direct sunlight promotes biosynthesis |

Mécanisme D'action

The precise mechanism of rotundone biosynthesis involves the conversion of farnesyl pyrophosphate to α-guaiene by a terpene synthase enzyme. α-guaiene is then oxidized to form this compound . The molecular targets and pathways involved in this process are primarily related to the enzymatic activity of terpene synthases and the oxidative conditions required for the conversion .

Comparaison Avec Des Composés Similaires

Table 1: Key Aroma Compounds in Wine

Structural and Functional Comparisons

This compound vs. IBMP (3-Isobutyl-2-Methoxypyrazine)

- Aroma Profile: this compound contributes black pepper, while IBMP imparts green bell pepper notes .

- Sensitivity: IBMP has a lower detection threshold (1–2 ng/L) but is less polarizing due to fewer reports of specific anosmia .

- Climate Response : Both compounds accumulate in cooler climates, but IBMP degrades with heat, whereas this compound is suppressed by temperatures >25°C .

This compound vs. α-Guaiene

- Localization: Both are found in grape skins, but α-guaiene is more abundant in non-berry tissues (e.g., leaves) .

This compound vs. β-Caryophyllene

- Chemical Stability : β-Caryophyllene is less stable during aging, while this compound persists .

- Ecological Role : β-Caryophyllene is induced by herbivory, suggesting a defense function, whereas this compound’s ecological role remains unclear .

Environmental and Viticultural Influences

- Temperature : this compound and IBMP are suppressed by heat, but geraniol and β-caryophyllene increase with warmth .

- Sunlight : Shading enhances this compound but reduces geraniol .

- Water Availability : High vineyard water balance (rainfall, irrigation) correlates positively with this compound but negatively with calcium uptake, which may indirectly reduce sesquiterpene synthesis .

Consumer Preference and Market Implications

- This compound: Polarizing due to anosmia; cool-climate Shiraz markets (e.g., Australia) favor high concentrations, whereas U.S. consumers may prefer subtler levels .

- IBMP : Generally avoided in excess; associated with underripe grapes .

- Geraniol : Universally desired in aromatic whites (e.g., Riesling) but less critical in reds .

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in Rotundone biosynthesis, and how can they be experimentally validated?

- Methodological Answer : this compound biosynthesis involves cytochrome P450 enzymes, specifically CYP71BE5 (VvSTO2), which catalyzes the oxidation of α-guaiene to this compound . Experimental validation includes:

- Heterologous expression : Cloning VvSTO2 into yeast or bacterial systems to confirm enzymatic activity.

- Gene expression profiling : Using qRT-PCR to correlate VvSTO2 transcript levels with this compound accumulation in grape tissues (e.g., skin vs. pulp) .

- Metabolite tracking : Gas chromatography-mass spectrometry (GC-MS) to monitor α-guaiene depletion and this compound formation in vitro .

Q. What analytical methods ensure accurate quantification of this compound in plant matrices, and how are interferences minimized?

- Methodological Answer :

- Multi-dimensional chromatography : Combining membrane-assisted solvent extraction (MASE) and large-volume injection (LVI) with heart-cutting GC×GC-MS to isolate this compound from complex matrices (e.g., grape skins) .

- Stable isotope dilution : Using deuterated d5-Rotundone as an internal standard to correct for matrix effects and ionization variability .

- Validation metrics : Achieve limits of quantification (LOQ) as low as 5 ng/L, linearity (R² > 0.999), and reproducibility (<3% standard deviation) across triplicate analyses .

Advanced Research Questions

Q. How do environmental and genetic factors contribute to contradictory reports on this compound accumulation across grape cultivars?

- Methodological Answer :

- Controlled field experiments : Compare Syrah (high this compound) and Merlot (low this compound) cultivars under identical climatic conditions to isolate genetic vs. environmental influences .

- Transcriptomics/metabolomics : Pair RNA-seq data with LC-MS/MS profiling to identify cultivar-specific differences in VvSTO2 expression and α-guaiene availability .

- Statistical modeling : Use multivariate regression to weigh factors like UV exposure, soil pH, and developmental stage on this compound synthesis .

Q. What experimental designs resolve contradictions in this compound’s role in wine aroma perception versus its chemical stability during fermentation?

- Methodological Answer :

- Yeast strain trials : Ferment grape must with non-Saccharomyces yeasts (e.g., Torulaspora delbrueckii) to assess this compound extraction efficiency and stability under varying ethanol/pH conditions .

- Sensory threshold studies : Conduct triangular taste tests with trained panels to determine detection thresholds (ng/L) in wine matrices, controlling for confounding compounds (e.g., terpenes) .

- Kinetic modeling : Track this compound degradation rates during aging using accelerated shelf-life testing (e.g., 40°C for 90 days) .

Q. How can researchers disentangle the roles of enzymatic activity versus substrate availability in regulating this compound levels during grape maturation?

- Methodological Answer :

- Time-series sampling : Collect grape skins at 7-day intervals post-veraison for parallel quantification of α-guaiene (GC-MS) and VvSTO2 mRNA (qPCR) .

- Inhibitor studies : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to grape cell cultures to assess α-guaiene accumulation in the absence of enzymatic conversion .

- Compartmentalization assays : Use laser microdissection to isolate epidermal cells for subcellular localization of VvSTO2 and α-guaiene storage .

Data Contradiction Analysis

Q. Why do some studies report this compound in non-Vitis species despite its proposed grape-specific biosynthesis pathway?

- Methodological Answer :

- Cross-species enzyme screening : Test CYP71BE homologs in other plants (e.g., black pepper) for α-guaiene oxidation activity via in vitro assays .

- Phylogenetic analysis : Construct a gene tree of CYP71BE subfamily members to identify evolutionary conservation of this compound-related enzymes .

- Contamination checks : Re-analyze disputed samples with stricter contamination controls (e.g., blank runs, column conditioning) .

Q. How can conflicting data on this compound’s sensory impact be reconciled with its low concentration thresholds?

- Methodological Answer :

- Dose-response curves : Use synthetic this compound spiked into neutral wine at 0.1–100 ng/L to establish psychophysical curves for aroma intensity and quality .

- Synergy studies : Test this compound’s interaction with other volatiles (e.g., β-damascenone) via omission/addition experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.